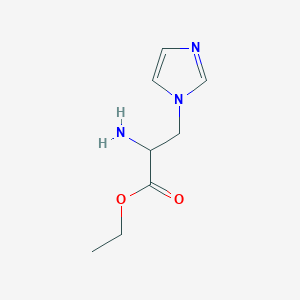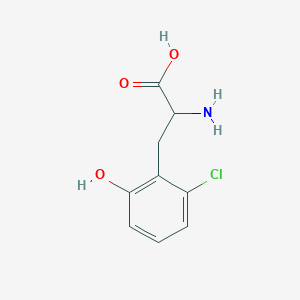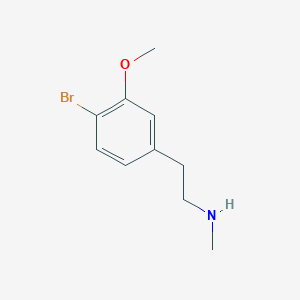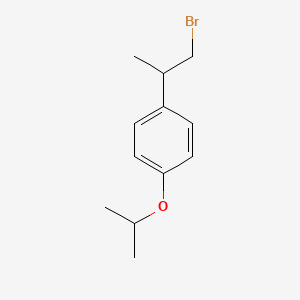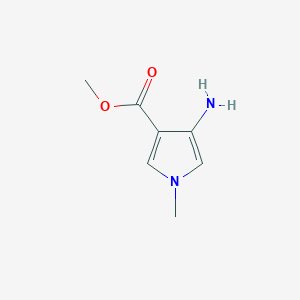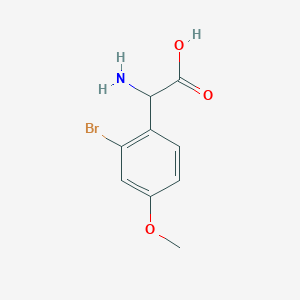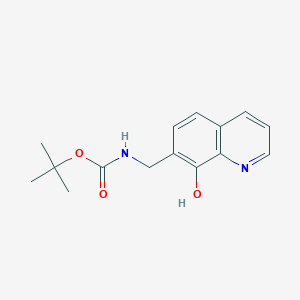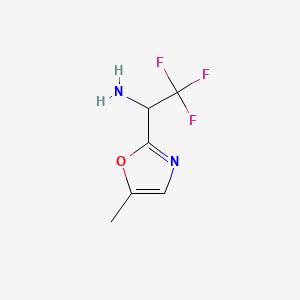
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is a fluorinated organic compound that features a trifluoromethyl group attached to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine typically involves the trifluoroacylation of oxazoles. One common method includes the reaction of 2,2,2-trifluoroacetophenone with an oxazole derivative under acidic conditions to yield the desired product . The reaction conditions often require a catalyst and a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-1-(1,3-oxazol-2-yl)ethan-1-one: Similar structure but with a ketone group instead of an amine.
2,2,2-Trifluoroacetophenone: Contains a phenyl group instead of an oxazole ring.
Uniqueness
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is unique due to the presence of both the trifluoromethyl group and the oxazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H7F3N2O |
|---|---|
Molekulargewicht |
180.13 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanamine |
InChI |
InChI=1S/C6H7F3N2O/c1-3-2-11-5(12-3)4(10)6(7,8)9/h2,4H,10H2,1H3 |
InChI-Schlüssel |
WTBKBIOEKIOFMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(O1)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


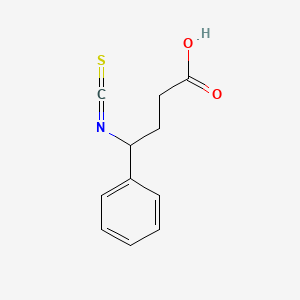
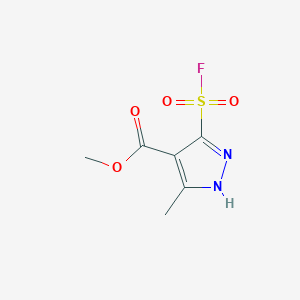
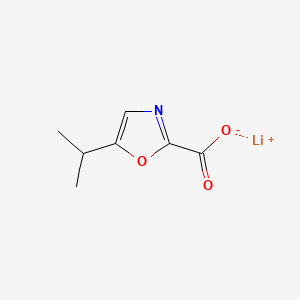
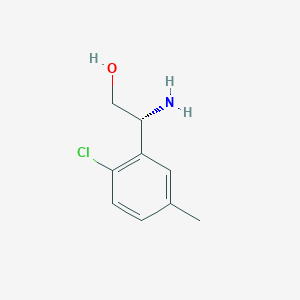
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)
